molecular formula C13H10N2O B3301700 2-[(Pyridin-4-yl)methoxy]benzonitrile CAS No. 911832-39-8

2-[(Pyridin-4-yl)methoxy]benzonitrile

Cat. No.: B3301700
CAS No.: 911832-39-8
M. Wt: 210.23 g/mol
InChI Key: AYLLRHVCUUUHSF-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-yl)methoxy]benzonitrile is an organic compound with the molecular formula C13H10N2O and a molecular weight of 210.24 g/mol It is characterized by the presence of a pyridine ring attached to a benzonitrile moiety through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-yl)methoxy]benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with 4-(bromomethyl)pyridine in the presence of a base such as potassium carbonate (K2CO3) . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxybenzonitrile is replaced by the pyridin-4-ylmethoxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridin-4-yl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrile group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce primary amines.

Scientific Research Applications

2-[(Pyridin-4-yl)methoxy]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-yl)methoxy]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Uniqueness: 2-[(Pyridin-4-yl)methoxy]benzonitrile is unique due to its specific combination of the pyridine and benzonitrile moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(pyridin-4-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLLRHVCUUUHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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